methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOWEPWOSHLMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653973 | |
| Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-18-2 | |
| Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Followed by Amination
A widely cited method involves bromination at the 5-position of 1H-pyrrolo[2,3-b]pyridine-2-carboxylate followed by nucleophilic substitution:
-
Bromination :
-
Amination :
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, DCM | 0–25°C, 2 h | 82% |
| Amination | NH₃, CuI/L-proline | 80°C, 12 h | 65% |
Nitration/Reduction Sequence
An alternative pathway employs nitration followed by catalytic reduction:
-
Nitration :
-
Reduction :
Advantages :
Multi-Step Synthesis from Pyridine Precursors
Madelung Cyclization Approach
This method constructs the pyrrolopyridine core de novo:
-
Condensation :
-
Selective Amination :
Key Data :
| Intermediate | Protection Reagent | Deprotection Agent | Overall Yield |
|---|---|---|---|
| SEM-protected | SEMCl, NaH | TBAF | 58% |
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies show:
Purification Strategies
Comparative Analysis of Methods
| Method | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| Bromination/Amination | 2 | 53% | Moderate | Pilot-scale |
| Nitration/Reduction | 2 | 63% | Low | Industrial |
| Madelung Cyclization | 3 | 45% | High | Lab-scale |
Challenges and Solutions
Regioselectivity Issues :
-
Competitive halogenation at C3 mitigated by N1 protection (e.g., tosyl or SEM groups)
Amino Group Instability :
Recent Advances (Post-2020)
Scientific Research Applications
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By targeting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the pyrrolopyridine carboxylate family, which includes derivatives with variations in substituents, ring fusion positions, and ester groups. Below is a systematic comparison:
Substituent Variations at Position 5
Key Observations :
- Electronic Effects: The electron-withdrawing -Cl and -NO₂ groups reduce electron density at position 5, altering reactivity in electrophilic substitution reactions compared to the electron-donating -NH₂ group .
- Biological Activity: Amino-substituted derivatives show enhanced binding to biological targets (e.g., kinases) due to hydrogen-bonding interactions, while nitro and bromo analogs are often intermediates for further functionalization .
Variations in Ring Fusion Positions
Key Observations :
- Regiochemical Impact : Fusion at [2,3-b] (target compound) vs. [3,2-b] or [2,3-c] alters π-conjugation and steric accessibility, affecting solubility and binding affinity in drug design .
Ester Group Modifications
Key Observations :
Biological Activity
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-18-2) is a heterocyclic compound with notable biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
- IUPAC Name : this compound
- Purity : 97%
The compound features a pyrrolo[2,3-b]pyridine core with an amino group and a methyl ester, which contribute to its unique reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although specific pharmacokinetic data (ADME) is limited, the compound has been investigated for its potential therapeutic effects in several areas:
- Cancer Research : It has shown promise as an enzyme inhibitor, particularly in pathways related to cancer progression.
- Anti-inflammatory Activity : Analogous compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting that this compound may exhibit similar properties .
In Vitro Studies
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds can inhibit COX enzymes, which are crucial in inflammation and pain pathways. For instance, studies on similar compounds reported IC50 values against COX-2 that ranged from 0.04 to 0.06 μmol . While direct studies on this compound are sparse, its structural similarities suggest potential anti-inflammatory effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the amino group at the 5-position enhances its reactivity and potential interactions with biological targets. Modifications at other positions may lead to variations in potency and selectivity against specific enzymes or receptors.
| Compound | Position of Substituent | Biological Activity | Reference |
|---|---|---|---|
| Methyl 5-amino derivative | 5 | Potential COX inhibition | |
| Methyl 5-bromo derivative | 5 | Reduced activity | |
| Methyl 5-chloro derivative | 5 | Moderate activity |
Case Study 1: Anti-Cancer Potential
A study investigated the effects of pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation through apoptosis induction. Although specific data on this compound was not provided, the findings suggest that similar compounds may serve as lead candidates in cancer therapy development.
Case Study 2: Anti-inflammatory Effects
In a model of carrageenan-induced paw edema in rats, pyrimidine derivatives exhibited significant anti-inflammatory effects by reducing COX-2 and inducible nitric oxide synthase (iNOS) expression levels. This suggests that this compound could be explored further for its anti-inflammatory potential based on structural analogs' performance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves cyclization of pyridine and pyrrole precursors, followed by functionalization of the amino and ester groups. A common approach starts with ethyl 2-chloronicotinate, undergoing formylation or cyanation to introduce the amino group, followed by cyclization under acidic conditions (e.g., POCl₃) . Yield optimization requires precise temperature control (e.g., 60–80°C) and catalyst selection (e.g., Pd/C for hydrogenation steps). Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) ensures >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : The pyrrolopyridine core produces distinct aromatic signals (δ 6.8–8.5 ppm for protons; δ 110–150 ppm for carbons). The methyl ester group appears as a singlet at ~δ 3.9 ppm (¹H) and δ 170–175 ppm (¹³C) .
- IR : Stretching vibrations for the ester carbonyl (C=O) at ~1720 cm⁻¹ and NH₂ (amine) at ~3350 cm⁻¹ confirm functional groups .
- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 206) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects) of this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent variations. To address this:
- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., antimicrobial MIC vs. neuroprotective EC₅₀) to identify concentration-dependent effects .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing the methyl ester with a carboxylic acid) to isolate activity-specific moieties .
- Mechanistic Profiling : Use kinase inhibition panels or transcriptomics to identify primary molecular targets (e.g., GABA receptors for neuroprotection , bacterial topoisomerases for antimicrobial activity ).
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., nucleophilic NH₂ group) for functionalization .
- Molecular Docking : Simulate binding to target proteins (e.g., β-amyloid for neuroprotection or bacterial DNA gyrase ). Prioritize derivatives with improved binding energy (ΔG < −8 kcal/mol) and ligand efficiency (>0.3) .
- ADMET Prediction : Use tools like SwissADME to optimize solubility (LogP < 3) and reduce hepatotoxicity risks .
Q. What experimental designs are critical for evaluating the environmental fate of this compound in ecotoxicology studies?
- Methodological Answer :
- Biodegradation Assays : Monitor degradation in soil/water systems via LC-MS/MS, focusing on half-life (t₁/₂) and metabolites (e.g., hydrolyzed carboxylic acid form) .
- Trophic Transfer Studies : Use model organisms (e.g., Daphnia magna for aquatic toxicity) to assess bioaccumulation factors (BCF) and NOEC (No Observed Effect Concentration) .
- QSAR Modeling : Correlate structural descriptors (e.g., polar surface area, molecular weight) with ecotoxicity endpoints (e.g., LC₅₀ for fish) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
